molecular formula C18H18ClNO4 B6412668 2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid CAS No. 1261961-11-8

2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid

Cat. No.: B6412668
CAS No.: 1261961-11-8
M. Wt: 347.8 g/mol
InChI Key: WKCZWUIJWPGAMQ-UHFFFAOYSA-N
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Description

2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the BOC-protected intermediate . This intermediate can then undergo a Suzuki-Miyaura coupling reaction with 6-chlorobenzoic acid under palladium catalysis to yield the final product .

Industrial Production Methods

Industrial production of 2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the BOC protecting group, revealing the free amino group.

    Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction will produce the free amine.

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid involves the reactivity of its functional groups. The BOC-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BOC-Aminophenyl)-6-chlorobenzoic acid is unique due to its combination of a BOC-protected amino group and a chlorobenzoic acid moiety. This dual functionality allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-12-9-7-11(8-10-12)13-5-4-6-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCZWUIJWPGAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127636
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-11-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261961-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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